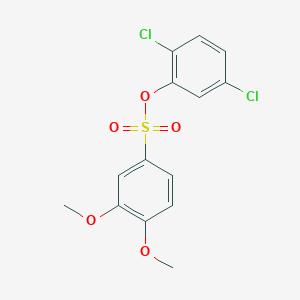

2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of “2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate” is C14H12Cl2O5S . The average mass is 363.213 Da and the monoisotopic mass is 361.978241 Da .Chemical Reactions Analysis

The specific chemical reactions involving “2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate” are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it’s recommended to refer to scientific literature or chemical databases .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate” are not provided in the search results. For detailed information on its properties, it’s recommended to refer to scientific literature or chemical databases .Scientific Research Applications

Chemical Synthesis and Derivative Formation

2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate and related derivatives show potential in chemical synthesis, primarily in the formation of new compounds. For instance, various sulfonyl chlorides, including those derived from 2,5-dichlorophenol, have been condensed with nucleophilic reagents, leading to a range of products with potential applications in herbicides. These derivatives also exhibit interesting infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics, suggesting their use in various analytical applications (Cremlyn & Cronje, 1979).

Supramolecular Architecture

The compound and its analogs are used to study supramolecular architectures. For instance, studies involving N-aryl-2,5-dimethoxybenzenesulfonamides, closely related to 2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate, have revealed intricate architectures in crystal structures. These structures are stabilized and interconnected through a variety of weak intermolecular interactions, such as hydrogen bonding and π-π interactions. Such insights are crucial for understanding molecular assembly and designing materials with specific properties (Shakuntala et al., 2017).

Organic Synthesis and Material Science

In material science and organic synthesis, derivatives of 2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate have been utilized. For example, the 3,4-dimethoxybenzyl group, part of the compound's structure, has been used for N-protecting 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its utility in the synthesis of complex organic molecules (Grunder-Klotz & Ehrhardt, 1991). Furthermore, its derivatives have been involved in synthesizing dihydropyridine compounds, which are significant in medicinal chemistry and as reagents in organic synthesis (Borgarelli et al., 2022).

Analytical Chemistry

2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate related compounds have been applied in analytical chemistry. For instance, they have been used in gas-liquid chromatographic techniques to effectively separate dichlorophenol isomers, highlighting their utility in analytical separations and chemical analysis (Ono & Masuda, 1983).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2,5-dichlorophenyl) 3,4-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O5S/c1-19-12-6-4-10(8-14(12)20-2)22(17,18)21-13-7-9(15)3-5-11(13)16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRSAYMTTGJBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichlorophenyl 3,4-dimethoxybenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2446983.png)

![1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(2-methoxyethyl)prolinamide](/img/structure/B2446990.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2446992.png)

![2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2446996.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2446997.png)